molecular formula C19H14N4O6 B6081310 N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(1-naphthyl)acetohydrazide

N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(1-naphthyl)acetohydrazide

Cat. No. B6081310
M. Wt: 394.3 g/mol
InChI Key: HFGLZFLZGWAURH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(1-naphthyl)acetohydrazide, also known as DNAN, is a yellow crystalline powder that has been widely studied for its potential use in various scientific research applications. DNAN is a derivative of hydrazide and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood. However, it is believed that this compound interacts with specific targets in cells, leading to various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to interact with metal ions, leading to changes in their fluorescence properties. Additionally, this compound has been shown to have potential antitumor activity, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(1-naphthyl)acetohydrazide is its high sensitivity and selectivity for detecting explosives. Additionally, this compound is a stable and highly pure compound, making it easy to work with in the lab. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(1-naphthyl)acetohydrazide. One area of research could be the development of new methods for synthesizing this compound, with the goal of improving its purity and stability. Additionally, further research could be conducted on the mechanism of action of this compound, with the goal of identifying specific targets in cells. Another potential area of research could be the development of new applications for this compound, such as in the field of cancer therapy or as a fluorescent probe for detecting metal ions in biological systems. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.

Synthesis Methods

N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(1-naphthyl)acetohydrazide is synthesized through the reaction of 2-hydroxy-3,5-dinitrobenzaldehyde and 2-(1-naphthyl)acetohydrazide. The reaction is carried out in ethanol, and the resulting product is purified through recrystallization. The synthesis of this compound is a straightforward process, and the resulting product is highly pure and stable.

Scientific Research Applications

N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of explosives detection. This compound has been shown to have high sensitivity and selectivity for detecting explosives, making it a valuable tool for homeland security and military applications. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been investigated as a potential antitumor agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6/c24-18(9-13-6-3-5-12-4-1-2-7-16(12)13)21-20-11-14-8-15(22(26)27)10-17(19(14)25)23(28)29/h1-8,10-11,25H,9H2,(H,21,24)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGLZFLZGWAURH-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.